molecular formula C7H8ClNO2 B1334645 4-Methylnicotinic acid Hydrochloride CAS No. 94015-05-1

4-Methylnicotinic acid Hydrochloride

Cat. No.: B1334645
CAS No.: 94015-05-1
M. Wt: 173.6 g/mol
InChI Key: QNKFCIXWPNMUAH-UHFFFAOYSA-N
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Description

Contextualizing 4-Methylnicotinic Acid Hydrochloride within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. wikipedia.org There are three structural isomers of pyridine carboxylic acid, differing in the position of the carboxylic acid group on the pyridine ring: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org this compound is a derivative of the nicotinic acid isomer. cymitquimica.com

IsomerSystematic NameStructural Formula
Picolinic acid2-pyridinecarboxylic acidC₆H₅NO₂
Nicotinic acid3-pyridinecarboxylic acidC₆H₅NO₂
Isonicotinic acid4-pyridinecarboxylic acidC₆H₅NO₂

4-Methylnicotinic acid itself has the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . chemicalbook.com The hydrochloride salt, this compound, has the chemical formula C₇H₈ClNO₂ and a molecular weight of 173.6. chemicalbook.com

PropertyValue
Chemical Name This compound
CAS Number 94015-05-1
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.6 g/mol
Appearance White to off-white crystalline powder cymitquimica.com
Solubility Soluble in water cymitquimica.com

Historical Perspectives on Nicotinic Acid Derivatives in Research

Nicotinic acid, also known as niacin or vitamin B3, has been a subject of scientific interest for decades due to its vital role in biological processes. nih.govingentaconnect.comjetir.org Its discovery and identification as a vitamin essential for preventing pellagra spurred extensive research into its biological functions and those of its derivatives. nih.govingentaconnect.com Researchers have explored numerous synthetic modifications of the nicotinic acid structure to develop new compounds with diverse pharmaceutical effects. nih.govingentaconnect.comchemistryjournal.net These structural modifications often involve substitutions at various positions on the pyridine ring or alterations to the carboxylic acid group. nih.govingentaconnect.com The investigation of nicotinic acid derivatives has led to the development of compounds with applications in treating a variety of conditions. chemistryjournal.net

Significance of the 4-Methyl Substitution Pattern in Nicotinic Acid Analogues

The addition of a methyl group to the 4-position of the nicotinic acid ring, creating 4-methylnicotinic acid, is a strategic modification in medicinal chemistry. cymitquimica.com This substitution can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can alter its interaction with biological targets such as enzymes and receptors. cymitquimica.com The study of substituted nicotinic acid derivatives is aimed at understanding how these structural changes affect biological activity. rsc.org For example, research into 4-substituted nicotinic acids has been conducted to explore their potential as inhibitors in metabolic pathways. rsc.org The methyl group, being a small and lipophilic substituent, can affect how the molecule binds to proteins and crosses biological membranes. nih.gov The specific placement at the 4-position directs these changes in a particular way, which can be exploited in the design of new research compounds. cymitquimica.comrsc.org 4-Methylnicotinic acid is also utilized as a building block in the synthesis of more complex molecules, including analogs of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP). chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFCIXWPNMUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383834
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94015-05-1
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 4 Methylnicotinic Acid Hydrochloride

Advanced Synthetic Routes to 4-Methylnicotinic Acid and its Hydrochloride Salt

Multi-Step Organic Synthesis Pathways

Multi-step synthesis provides a reliable and versatile approach to complex organic molecules, allowing for the sequential introduction and modification of functional groups with a high degree of control.

One of the most direct routes to 4-methylnicotinic acid involves the dehalogenation of a chlorinated precursor, 2,6-dichloro-4-methylnicotinic acid. This method leverages the relative ease of removing halogen atoms from the pyridine (B92270) ring through catalytic hydrogenation, a process also known as hydrogenolysis. The chloro-substituents at the C2 and C6 positions serve as protecting or directing groups during earlier synthetic steps and are removed in a final reduction step to yield the target product.

The reaction is typically carried out using hydrogen gas in the presence of a transition metal catalyst. A study on the analogous compound, 2,6-dichloropyridine-4-carboxylic acid, demonstrated its successful conversion into pyridine-4-carboxylic acid via catalytic reduction with a nickel catalyst in an alkaline medium. researchgate.net This established methodology for dehalogenating chloropyridine carboxylic acids is directly applicable to the synthesis of 4-methylnicotinic acid. The process involves the cleavage of the carbon-chlorine bonds and their replacement with carbon-hydrogen bonds, leaving the rest of the molecule intact.

Reaction Step Reagents and Conditions Catalyst Product Reference
Catalytic Hydrogenolysis2,6-dichloro-4-methylnicotinic acid, H₂, Alkaline medium (e.g., NaOH solution)Raney Nickel or Palladium on Carbon (Pd/C)4-Methylnicotinic acid researchgate.net

This reductive dehalogenation is a powerful and clean method, often proceeding with high yield and selectivity, making it a favored pathway in organic synthesis. tcichemicals.com

An alternative strategy involves the selective oxidation of a readily available precursor like 3,4-dimethylpyridine (B51791) (also known as 3,4-lutidine). In this approach, one of the methyl groups is oxidized to a carboxylic acid while the other remains intact. The selective oxidation of one methyl group in the presence of another on a pyridine ring can be challenging but is achievable under controlled conditions.

The oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established industrial process. google.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid are commonly employed. mdpi.com The methyl group at the 3-position is generally more susceptible to oxidation than the one at the 4-position, allowing for regioselective conversion. The reaction is typically performed in an acidic or aqueous medium at elevated temperatures.

Starting Material Oxidizing Agent Typical Conditions Primary Product Reference
3,4-DimethylpyridineNitric Acid (HNO₃) or Potassium Permanganate (KMnO₄)Elevated temperature in aqueous or acidic medium4-Methylnicotinic acid google.commdpi.com

This method offers the advantage of starting from a simple, commercially available lutidine isomer to achieve the target molecule in a single, albeit powerful, oxidation step.

Halogenated pyridines, such as 3-bromopyridine, are exceptionally versatile building blocks for creating a wide array of substituted nicotinic acid derivatives. While not a direct precursor to 4-methylnicotinic acid itself, understanding its reactivity illustrates a key strategy for synthesizing related complex molecules. A more direct precursor for the target compound, 3-bromo-4-methylpyridine (B15001), can be synthesized from 4-methylpyridine (B42270). chemicalbook.com

Once 3-bromo-4-methylpyridine is obtained, the bromine atom at the C3 position can be converted into a carboxylic acid group through a two-step organometallic pathway:

Lithium-Halogen Exchange: The bromo-substituted pyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This reaction replaces the bromine atom with a lithium atom, forming a highly reactive pyridyllithium intermediate.

Carboxylation: The organolithium intermediate is then quenched by bubbling carbon dioxide (CO₂) gas through the solution or by adding solid CO₂ (dry ice). The nucleophilic lithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate, which upon acidic workup yields the desired 4-methylnicotinic acid.

This sequence provides a reliable method for introducing a carboxyl group at a specific position on the pyridine ring that was previously functionalized with a halogen. sigmaaldrich.com

Catalytic Approaches in 4-Methylnicotinic Acid Synthesis

Catalysis offers efficient, selective, and often more environmentally benign pathways for chemical synthesis. In the context of 4-methylnicotinic acid, catalytic methods are crucial, particularly for transformations like dehalogenation and for the broader challenge of forming specific carbon-carbon bonds on the pyridine ring.

The synthesis of substituted pyridines like 4-methylnicotinic acid fundamentally relies on the formation of carbon-carbon bonds. Transition metal catalysis has revolutionized this area of chemistry, enabling the direct functionalization of C-H bonds that were previously considered unreactive. researchgate.net

A prime example of a key catalytic step in the synthesis of 4-methylnicotinic acid is the catalytic dehalogenation discussed previously (Section 2.1.1.1). This reaction, often catalyzed by palladium or nickel, involves the oxidative addition of the catalyst to the carbon-halogen bond, followed by reaction with a hydrogen source to regenerate the catalyst and release the dehalogenated product. researchgate.net

More broadly, the direct, regioselective introduction of methyl and carboxyl groups onto a bare pyridine ring using transition metal catalysis is a significant synthetic challenge due to the electronic properties of the heterocycle. The pyridine ring is electron-deficient, which makes C-H activation difficult, and the nitrogen atom can coordinate to the metal catalyst, often complicating the reaction. researchgate.net Functionalization typically favors the C2 and C4 positions. Achieving meta-selective (C3) functionalization, which is required for nicotinic acid derivatives, is a formidable challenge that often requires specialized directing groups to steer the catalyst to the desired position. researchgate.net While a direct one-step catalytic synthesis of 4-methylnicotinic acid from pyridine is not established, the principles of transition-metal-catalyzed C-H functionalization guide the development of multi-step sequences where C-C bonds are formed with high precision.

Organocatalysis and Green Chemistry Principles

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a green alternative to traditional metal-based catalysts. While specific organocatalytic methods for the direct synthesis of 4-Methylnicotinic acid Hydrochloride are not extensively documented in publicly available research, the principles of organocatalysis are highly relevant to the synthesis of substituted pyridines. For instance, organocatalysts can be employed in cascade reactions to construct the pyridine ring, a core component of the target molecule. These catalysts can activate substrates and control stereoselectivity under mild reaction conditions, contributing to greener synthetic routes by reducing energy consumption and avoiding toxic heavy metals. The development of organocatalytic approaches for the synthesis of 4-substituted pyridines is an ongoing area of research with the potential for future application in the production of 4-Methylnicotinic acid.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for the sustainable production of chemical compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions in the absence of solvents, or under solvent-free conditions, is a key principle of green chemistry that can significantly reduce environmental impact. For the synthesis of nicotinic acid derivatives, solvent-free methods have been explored. For example, the synthesis of 2-(arylamino)nicotinic acid derivatives has been achieved using boric acid as a catalyst under solvent-free conditions, resulting in excellent yields. mdpi.com This approach not only eliminates the need for potentially hazardous organic solvents but also simplifies the work-up procedure, leading to a more efficient and environmentally friendly process. While a specific solvent-free synthesis for this compound is not detailed in the available literature, the successful application of this methodology to similar structures suggests its potential viability.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy indicates that a greater proportion of the atoms from the reactants are incorporated into the final product, resulting in less waste.

The synthesis of 4-Methylnicotinic acid often involves the oxidation of 4-methylpyridine (4-picoline). A simplified reaction for this process can be represented as:

C₆H₇N + O₂ → C₇H₇NO₂

To calculate the theoretical atom economy for this transformation, we consider the molecular weights of the reactant (4-picoline) and the desired product (4-methylnicotinic acid).

Molecular Weight of 4-Picoline (C₆H₇N): 93.13 g/mol

Molecular Weight of 4-Methylnicotinic Acid (C₇H₇NO₂): 137.14 g/mol

Assuming the use of an oxidizing agent that ideally only contributes oxygen, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

In an ideal scenario where only oxygen from the air is used as the oxidant, the other reactant atoms are all incorporated into the product. However, in practice, various oxidizing agents are used, which can significantly impact the atom economy. For instance, historical methods using stoichiometric oxidizing agents like potassium permanganate or chromic acid have very low atom economies due to the generation of large amounts of inorganic waste. nih.gov More modern approaches utilizing catalytic oxidation with air or oxygen as the oxidant significantly improve the atom economy, aligning with the principles of green chemistry. nih.gov The gas-phase oxidation of 3-picoline to nicotinic acid, a similar process, can achieve a high atom economy of 87%. nih.gov

Interactive Data Table: Atom Economy Calculation Example

Reactant(s)Molecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )Theoretical Atom Economy (%)
4-Picoline (C₆H₇N) + OxidantVaries depending on oxidant4-Methylnicotinic Acid (C₇H₇NO₂)137.14Varies

Note: The actual atom economy will depend on the specific oxidizing agent and reaction stoichiometry.

A core tenet of green chemistry is the reduction or elimination of the use and generation of hazardous substances. In the synthesis of nicotinic acid derivatives, traditional methods often employ hazardous reagents and solvents. For example, the use of strong mineral acids like sulfuric acid and nitric acid, as well as heavy metal catalysts, poses significant environmental and safety risks. nih.gov

Modern synthetic strategies focus on replacing these hazardous materials with greener alternatives. This includes the use of solid acid catalysts, which are often less corrosive, easier to handle, and recyclable compared to liquid acids. orientjchem.org The development of catalytic systems that utilize benign oxidizing agents like molecular oxygen or hydrogen peroxide instead of stoichiometric heavy metal oxidants is another crucial aspect of reducing hazardous waste. ucl.ac.uk The goal is to design synthetic routes that are inherently safer and generate minimal toxic byproducts.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. The application of microwave irradiation can efficiently heat the reaction mixture, leading to faster reaction rates compared to conventional heating methods.

In the context of nicotinic acid derivatives, microwave-assisted methods have been successfully employed for various transformations, including esterification and the synthesis of heterocyclic systems. rasayanjournal.co.inmdpi.com For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation in the absence of a catalyst. While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed, the general success of this technology for related compounds suggests its potential for a more rapid and efficient synthesis.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis (General Examples)

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
EsterificationHoursMinutesOften Significant rasayanjournal.co.in
Heterocycle SynthesisHours to DaysMinutes to HoursOften Significant mdpi.com

Derivatization and Functionalization of the 4-Methylnicotinic Acid Core

The derivatization and functionalization of the 4-methylnicotinic acid core are essential for exploring its structure-activity relationships and developing new compounds with tailored properties. These modifications can target the carboxylic acid group, the pyridine ring, or the methyl group.

The carboxylic acid functionality is a prime site for derivatization, readily undergoing reactions such as esterification and amidation. Green methods for these transformations are increasingly being explored. For example, the use of solid acid catalysts for esterification offers a more environmentally friendly alternative to traditional methods that use strong mineral acids. orientjchem.org Similarly, greener amide synthesis can be achieved using dehydrating agents that produce non-toxic byproducts or by employing enzymatic methods.

Functionalization of the pyridine ring can be achieved through various C-H activation strategies, allowing for the introduction of new substituents at specific positions. While challenging, these methods provide a direct route to novel derivatives without the need for pre-functionalized starting materials. Additionally, the methyl group can also be a target for functionalization, for example, through oxidation to a hydroxymethyl or carboxyl group. wikipedia.org

Below is a table of potential derivatives of 4-Methylnicotinic acid and their parent compound.

Interactive Data Table: Potential Derivatives of 4-Methylnicotinic Acid

Compound NameStructureFunctional Group ModificationPotential Properties/Applications
4-Methylnicotinic Acid C₇H₇NO₂-Starting material for derivatives
Methyl 4-methylnicotinate C₈H₉NO₂Esterification of the carboxylic acidIntermediate in synthesis, potential for altered biological activity
4-Methylnicotinamide C₇H₈N₂OAmidation of the carboxylic acidPotential for different biological interactions compared to the acid
(4-Methylpyridin-3-yl)methanol C₇H₉NOReduction of the carboxylic acidBuilding block for further synthesis
4-Carboxynicotinic acid C₇H₅NO₄Oxidation of the methyl groupIntroduction of a second acidic group, altering polarity and binding properties

Esterification Reactions, e.g., Methyl Ester Formation

Esterification of 4-methylnicotinic acid involves the conversion of its carboxylic acid group into an ester. This transformation is fundamental in organic synthesis, often employed as a protecting group strategy or to modulate the compound's physicochemical properties. Several standard methods can be employed for this purpose.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) for methyl ester formation) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com

Alternatively, the carboxylic acid can be activated using coupling reagents. The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.govorgsyn.org This method is known for its mild conditions, making it suitable for substrates that may be sensitive to strong acids. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org

A third reliable method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol. commonorganicchemistry.com Thionyl chloride (SOCl₂) is frequently used for the formation of the acyl chloride intermediate. commonorganicchemistry.com This method avoids the equilibrium limitations of the Fischer esterification.

A documented example for a related compound, 4-hydroxy-6-methylnicotinic acid, demonstrates esterification using EDC and DMAP in a mixture of dichloromethane (B109758) (DCM) and methanol, achieving a high yield of the corresponding methyl ester. rsc.org

Table 1: Examples of Esterification Reactions for Nicotinic Acid Derivatives

Starting MaterialReagents & ConditionsProductYieldReference
4-Hydroxy-6-methylnicotinic acidEDCI, DMAP, DCM/MeOH, refluxMethyl 4-hydroxy-6-methylnicotinate88% rsc.org
Generic Carboxylic Acid (R-COOH)Alcohol (R'-OH), DCC, DMAP (cat.), CH₂Cl₂Ester (R-COOR')High organic-chemistry.orgorganic-chemistry.org
Generic Carboxylic Acid (R-COOH)1. SOCl₂ 2. Alcohol (R'-OH)Ester (R-COOR')- commonorganicchemistry.com
Generic Carboxylic Acid (R-COOH)Alcohol (R'-OH), H₂SO₄ (cat.), heatEster (R-COOR')- masterorganicchemistry.com

Amidation Reactions and Amide Bond Formation

The formation of amides from 4-methylnicotinic acid is a crucial transformation for the synthesis of bioactive molecules and other complex chemical structures. This reaction involves coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of the carboxylic acid's hydroxyl group as a leaving group, direct reaction with an amine is generally not feasible and requires the use of activating agents or "coupling reagents". nih.gov

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. nih.govcommonorganicchemistry.com The reaction is often performed in the presence of additives that act as acyl transfer agents and suppress side reactions, such as racemization in chiral substrates. 1-Hydroxybenzotriazole (HOBt) is a classic additive used in conjunction with EDC. nih.govcommonorganicchemistry.comluxembourg-bio.com The combination of EDC and HOBt converts the carboxylic acid into a reactive HOBt ester, which is then readily attacked by the amine to form the amide bond. nih.gov

The efficiency of these coupling reactions can be further enhanced by the addition of a base, such as diisopropylethylamine (DIPEA), and sometimes a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). nih.gov A protocol for the amidation of electron-deficient amines and functionalized carboxylic acids highlights the use of one equivalent of both EDC and DMAP, along with a catalytic amount of HOBt, to achieve good yields. nih.gov The proposed mechanism involves the formation of a highly reactive acyliminium ion intermediate from the reaction of the HOBt ester with DMAP. nih.gov

Table 2: Representative Amidation Reaction Protocol

Starting MaterialsCoupling SystemSolventKey IntermediateProductReference
Carboxylic Acid (e.g., 4-Methylnicotinic acid) + Amine (R-NH₂)EDC (1 equiv), HOBt (0.1 equiv), DMAP (1 equiv), DIPEAAcetonitrile (AcCN) or Dimethylformamide (DMF)Reactive HOBt ester / Acyliminium ionAmide (4-Methylnicotinamide derivative) nih.gov

Reactions Involving the Carboxylic Acid Group

Beyond ester and amide formation, the carboxylic acid group of 4-methylnicotinic acid can undergo other important chemical transformations. A key reaction is its conversion into an acyl chloride (or acid chloride), a highly reactive intermediate.

The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride. libretexts.orgchemguide.co.ukcommonorganicchemistry.comresearchgate.net The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukresearchgate.net The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, which, after a series of steps, results in the substitution of the -OH group with a chloride ion. libretexts.org Similarly, oxalyl chloride, often with a catalytic amount of DMF, is another effective reagent for this transformation. researchgate.net

The resulting acyl chloride, 4-methylnicotinoyl chloride, is a valuable synthetic intermediate. Its high electrophilicity at the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, allowing for the efficient synthesis of esters, amides, and other acyl derivatives under milder conditions than those required for the parent carboxylic acid. youtube.com

Table 3: Conversion of Carboxylic Acids to Acyl Chlorides

Starting MaterialReagentProductByproductsReference
4-Methylnicotinic acidThionyl chloride (SOCl₂)4-Methylnicotinoyl chlorideSO₂, HCl chemguide.co.ukcommonorganicchemistry.com
4-Methylnicotinic acidOxalyl chloride ((COCl)₂), cat. DMF4-Methylnicotinoyl chlorideCO₂, CO, HCl commonorganicchemistry.comresearchgate.net
Generic Carboxylic AcidPhosphorus(V) chloride (PCl₅)Acyl chloridePOCl₃, HCl chemguide.co.uk

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The 4-methylnicotinic acid scaffold offers two main sites for halogenation: the pyridine ring and the methyl group side chain. The reaction conditions determine which position is functionalized.

Side-Chain Halogenation: The methyl group at the 4-position is a benzylic-like position, and its C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting radical intermediate. orgoreview.com Consequently, the methyl group can undergo free-radical halogenation. This type of reaction is typically initiated by UV light or heat and uses reagents like N-bromosuccinimide (NBS) for bromination or chlorine (Cl₂) and bromine (Br₂) for chlorination and bromination, respectively. orgoreview.com This selective side-chain halogenation provides a route to (4-halomethyl)nicotinic acid derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

Ring Halogenation: Halogenation of the pyridine ring itself is more complex. The pyridine ring is electron-deficient compared to benzene (B151609), making it generally resistant to electrophilic aromatic substitution (EAS). However, the presence of activating groups can facilitate such reactions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), especially when a good leaving group (like a halide) is present at an activated position (positions 2, 4, or 6).

For instance, a related compound, 4-hydroxy-6-methylnicotinic acid, can be converted to 4-chloro-6-methyl-nicotinic acid methyl ester by treatment with phosphorus oxychloride (POCl₃). chemicalbook.com This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Similarly, phosphorus oxybromide (POBr₃) can be used to introduce a bromine atom at the 4-position of a 4-hydroxy-nicotinate derivative. rsc.org The synthesis of compounds like 4-bromo-6-methylnicotinic acid and 6-bromo-4-methylnicotinic acid further demonstrates that halogenation of the pyridine ring is a feasible synthetic route. chemscene.combldpharm.com

Table 4: Examples of Halogenation Reactions

Substrate TypeReagents & ConditionsReaction TypeProduct TypeReference
4-Methylnicotinic acidNBS, peroxide or lightFree-Radical Halogenation4-(Bromomethyl)nicotinic acid orgoreview.com
4-Methylnicotinic acidCl₂ or Br₂, light or heatFree-Radical Halogenation4-(Halomethyl)nicotinic acid orgoreview.com
4-Hydroxy-6-methylnicotinic acidPOCl₃, refluxNucleophilic Substitution4-Chloro-6-methylnicotinic acid chemicalbook.com
Methyl 4-hydroxy-6-methylnicotinatePOBr₃, DCM, 35°CNucleophilic SubstitutionMethyl 4-bromo-6-methylnicotinate rsc.org

Iii. Advanced Spectroscopic and Analytical Characterization of 4 Methylnicotinic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. bmrb.io By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the chemical environment of each atom, their connectivity, and spatial relationships. thermofisher.com

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). compoundchem.com For 4-Methylnicotinic Acid, the structure dictates a specific set of signals corresponding to the methyl group and the protons on the pyridine (B92270) ring.

In a typical ¹H NMR spectrum of 4-Methylnicotinic Acid, recorded in a solvent like DMSO-d₆, the following signals are observed: a singlet for the methyl (CH₃) protons, signals for the three aromatic protons on the pyridine ring, and a broad singlet for the acidic proton of the carboxylic acid group. chemicalbook.com The aromatic protons exhibit characteristic splitting patterns due to coupling with their neighbors. stackexchange.com

Upon formation of the hydrochloride salt, the pyridine nitrogen becomes protonated. This induces a significant deshielding effect on the adjacent ring protons due to the increased positive charge on the ring. Consequently, the chemical shifts of the pyridine protons are expected to move downfield (to a higher ppm value) compared to the free acid. libretexts.org

Table 1: Reported ¹H NMR Chemical Shifts for 4-Methylnicotinic Acid Data recorded in DMSO-d₆ at 300 MHz. chemicalbook.com

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~11.9Broad SingletN/A
Pyridine Ring H9.00SingletN/A
Pyridine Ring H8.72Doublet4.9
Pyridine Ring H7.67Doublet4.9
-CH₃2.67SingletN/A

¹³C NMR spectroscopy provides a signal for each unique carbon environment in a molecule. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of every carbon signal. pressbooks.publibretexts.org The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms. libretexts.org

For 4-Methylnicotinic Acid, distinct signals are expected for the carboxylic acid carbon, the five carbons of the pyridine ring (four of which are CH and one is quaternary), and the methyl carbon. chemicalbook.com The carbonyl carbon of the carboxylic acid is typically found furthest downfield (170-185 ppm). libretexts.org Aromatic carbons resonate in the approximate range of 125-150 ppm, while the aliphatic methyl carbon appears upfield. libretexts.orgoregonstate.edu

Similar to the effect observed in ¹H NMR, the protonation of the pyridine nitrogen in the hydrochloride salt causes a downfield shift in the signals of the ring carbons, particularly those closest to the nitrogen atom (the α and γ carbons), due to the inductive effect of the positive charge. pressbooks.pub

Table 2: Reported ¹³C NMR Chemical Shifts for 4-Methylnicotinic Acid Data recorded in DMSO-d₆ at 75 MHz. chemicalbook.com

Carbon AssignmentChemical Shift (δ, ppm)
-COOH179.7
Pyridine Ring Carbons166.4
153.9
148.2
147.6
128.3
-CH₃21.4

For more complex molecules or to definitively assign the signals from the ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals based on their interactions, providing an unambiguous map of the molecular structure.

Correlation Spectroscopy (COSY): This is a homonuclear experiment that correlates protons that are coupled to each other (typically through two or three bonds). iosrjournals.org For 4-Methylnicotinic Acid Hydrochloride, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyridine ring, confirming their connectivity and aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear experiment that correlates the signals of protons with the carbons to which they are directly attached. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signal to its corresponding carbon signal. This is invaluable for assigning the carbons of the pyridine ring and the methyl group. Quaternary carbons, such as the carboxylic acid carbon and the two ring carbons without attached protons, would be absent from an HSQC spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. jocpr.com These methods are powerful tools for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. thermofisher.comrjpn.org

The structure of this compound contains several key functional groups, each with distinct vibrational signatures.

Carboxylic Acid (-COOH): This group is characterized by a strong C=O (carbonyl) stretching vibration, typically seen around 1700-1725 cm⁻¹, and a very broad O-H stretching band from approximately 2500-3300 cm⁻¹. chemicalbook.com

Pyridine Ring: Aromatic rings exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹.

Methyl Group (-CH₃): Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range.

Hydrochloride Salt (N⁺-H): The formation of the hydrochloride salt introduces a protonated pyridine nitrogen. This gives rise to a broad N⁺-H stretching band, often overlapping with the O-H stretch, and N⁺-H bending vibrations.

IR and Raman spectroscopy are complementary techniques. While a particular vibration might be weak or inactive in an IR spectrum, it may be strong in the Raman spectrum, and vice-versa. aps.org For instance, the symmetric vibrations of the pyridine ring are often strong in Raman spectra. acs.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Based on reported data for 4-Methylnicotinic Acid chemicalbook.com and general group frequencies.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~2500-3300 (very broad)
Aromatic C-H StretchPyridine Ring~3000-3100
Aliphatic C-H StretchMethyl Group~2850-3000
N⁺-H StretchProtonated Pyridine~2400-2800 (broad)
C=O StretchCarboxylic Acid~1721
C=C, C=N StretchesPyridine Ring~1400-1600

Vibrational spectroscopy can also provide valuable information about the conformational isomers (conformers) of a molecule. For 4-Methylnicotinic Acid, conformational flexibility primarily arises from the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. jocpr.com This can lead to different spatial orientations of the -COOH group relative to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of this compound. The absorption of UV or visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals, providing information about the molecule's conjugated systems and functional groups.

The UV-Vis spectrum of this compound is primarily determined by its principal chromophore: the substituted pyridine ring containing a carboxyl group. This system of conjugated double bonds is responsible for the characteristic absorption of light in the ultraviolet region. The presence of the methyl group (-CH₃) and the carboxyl group (-COOH) as substituents on the pyridine ring influences the energy of the molecular orbitals, and thus the wavelength of maximum absorption (λmax).

In an acidic aqueous solution, similar to how this compound would be analyzed, the parent compound nicotinic acid exhibits two distinct absorption maxima. starna.comstarnacells.com It is expected that this compound will display a similar absorption profile. The methyl group, being an electron-donating group (auxochrome), is likely to cause a slight bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths compared to the unsubstituted nicotinic acid. researchgate.net

The primary absorption peaks are attributed to the π-electron system of the aromatic ring. The expected absorption maxima for this compound in an acidic medium, based on data from analogous compounds, are summarized below. starna.comstarnacells.comresearchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

Parameter Expected Value Associated Transition
λmax 1 ~261-265 nm π → π*
λmax 2 ~213-217 nm π → π*

Note: Values are estimated based on the known spectrum of nicotinic acid in 0.1 M HCl and theoretical shifts from the methyl substituent.

The absorption of ultraviolet radiation by this compound results in the promotion of electrons from a ground electronic state to a higher energy excited state. The specific transitions are dictated by the types of molecular orbitals present in the structure. The key electronic transitions for this molecule are π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this compound, these transitions arise from the conjugated π system of the pyridine ring. They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands observed in the UV spectrum, such as the expected peaks around 215 nm and 263 nm. starna.comlibretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. youtube.com The non-bonding orbitals are associated with the lone pair electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group. These transitions are of lower energy (occur at longer wavelengths) compared to π → π* transitions and have a significantly lower molar absorptivity. youtube.com For pyridine derivatives, the n → π* transition is often observed as a weak shoulder or is obscured by the more intense π → π* bands.

The acidic conditions under which the hydrochloride salt is analyzed can influence these transitions. Protonation of the pyridine nitrogen may affect the energy of the n-orbitals, potentially causing a hypsochromic (blue) shift of the n → π* transition, further masking it within the stronger π → π* absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula of the free base is C₇H₇NO₂.

The nominal molecular weight of 4-Methylnicotinic acid is approximately 137 g/mol . In mass spectrometry, the molecular ion peak (M⁺·) would be expected at m/z 137. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. The fragmentation of the molecular ion is predictable, with cleavage occurring at the weakest bonds and leading to the formation of stable fragment ions. libretexts.org

Key expected fragmentation pathways for 4-Methylnicotinic acid include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a neutral radical, resulting in a prominent peak at M-45. libretexts.org

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond can lead to the loss of ·OH, producing an acylium ion at M-17. libretexts.org

Loss of the Methyl Group: Cleavage of the bond between the pyridine ring and the methyl group can result in the loss of a methyl radical (·CH₃), yielding a fragment at M-15. youtube.com

Pyridine Ring Fission: The aromatic ring itself can undergo cleavage, although this often requires higher energy and leads to a series of smaller fragments characteristic of the pyridine core. acs.org

Table 2: Predicted Mass Spectrometry Fragmentation for 4-Methylnicotinic Acid

m/z Value Proposed Fragment Ion Neutral Loss
137 [C₇H₇NO₂]⁺· (Molecular Ion)
122 [C₆H₄NO₂]⁺ ·CH₃ (15 Da)
120 [C₇H₆NO]⁺ ·OH (17 Da)
92 [C₆H₆N]⁺ ·COOH (45 Da)

Note: These are predicted fragments based on common fragmentation rules for aromatic carboxylic acids and substituted pyridines.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, degradation products, or other components in a mixture, allowing for both qualitative purity assessment and precise quantitative analysis.

HPLC is the most widely used chromatographic technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and speed. mdpi.com Developing a robust HPLC method is critical for quality control.

For a polar, ionizable compound like 4-Methylnicottinic acid Hydrochloride, Reverse-Phase HPLC (RP-HPLC) is the method of choice. shimadzu.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.

Method Development Considerations:

Stationary Phase (Column): A C18 (octadecylsilane) column is the most common starting point, providing sufficient hydrophobic retention for the pyridine ring. Columns with different properties, such as C8 or those with polar end-capping, may also be suitable. researchgate.net

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier.

Aqueous Buffer: A buffer is crucial to control the pH and ensure consistent ionization of the analyte. Since 4-Methylnicotinic acid is an acidic compound, a mobile phase with an acidic pH (typically between 2.5 and 4.5) is used to suppress the ionization of the carboxyl group, leading to better retention and peak shape. ijnrd.org Phosphate (B84403) or acetate (B1210297) buffers are commonly employed.

Organic Modifier: Acetonitrile or methanol (B129727) is used to control the elution strength of the mobile phase. The proportion of the organic modifier is optimized to achieve a suitable retention time and resolution from impurities. researchgate.net

Detection: Given its strong UV absorbance, a UV detector is ideal. The detection wavelength is typically set at one of the absorption maxima, such as ~261 nm, to ensure high sensitivity. researchgate.net

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is often used with analytical columns (e.g., 4.6 mm internal diameter). nih.gov Column temperature may be controlled (e.g., at 30 °C) to improve reproducibility. mdpi.com

Table 3: Typical Starting Parameters for RP-HPLC Method Development

Parameter Typical Condition Purpose
Column C18, 150 mm x 4.6 mm, 5 µm Provides hydrophobic retention.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0 Controls pH, ensures consistent ionization.
Mobile Phase B Acetonitrile Organic modifier to control elution strength.
Elution Mode Isocratic (e.g., 85:15 A:B) or Gradient Isocratic for simple separations; gradient for complex mixtures.
Flow Rate 1.0 mL/min Standard for analytical columns.
Column Temperature 30 °C Enhances reproducibility.
Detection Wavelength 261 nm Maximizes sensitivity based on UV spectrum.

| Injection Volume | 10 µL | Standard sample volume. |

High-Performance Liquid Chromatography (HPLC) Method Development

Method Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ

The reliability of any quantitative analytical method, particularly for active pharmaceutical ingredients and their intermediates, hinges upon rigorous validation. For this compound, a method such as reverse-phase HPLC would be validated according to established guidelines to ensure it is fit for its intended purpose. The key parameters for this validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: This parameter establishes the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area in an HPLC chromatogram) over a specified range. A linear relationship is typically confirmed if the correlation coefficient (R²) of the calibration curve is ≥ 0.999.

Accuracy: Accuracy reflects the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of pure this compound is added to a sample matrix (spiked), and the percentage of the analyte recovered by the method is calculated.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The following table illustrates typical acceptance criteria for these validation parameters in a pharmaceutical context, which would be applicable to an analytical method for this compound.

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (R²) ≥ 0.999Demonstrates a proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Measures how close the experimental value is to the true value.
Precision (% RSD) ≤ 2.0%Indicates the closeness of repeated measurements to each other.
LOD Signal-to-Noise Ratio ≥ 3:1The lowest concentration at which the analyte's signal can be distinguished from background noise.
LOQ Signal-to-Noise Ratio ≥ 10:1The lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to its nature as a salt, this compound has low volatility and is not directly suitable for GC analysis. However, GC is highly valuable for two primary applications related to this compound:

Residual Solvent Analysis: In the synthesis of any pharmaceutical compound, organic solvents are often used. Regulatory guidelines strictly limit the presence of these residual solvents in the final product. Headspace GC coupled with a Flame Ionization Detector (FID) is the standard method for quantifying volatile organic compounds (e.g., ethanol, toluene, ethyl acetate) that may be present as impurities in the solid this compound powder.

Analysis of Volatile Derivatives: To analyze the purity of 4-Methylnicotinic acid itself using GC, it can be chemically modified into a more volatile derivative. A common derivatization technique is esterification of the carboxylic acid group, for instance, by reacting it with methanol or another simple alcohol to form the corresponding methyl or ethyl ester. This volatile derivative can then be readily analyzed by GC to assess purity and detect any related impurities that are also amenable to derivatization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound or in reactions where it is used as a starting material, TLC provides a qualitative snapshot of the reaction mixture's composition over time.

The process involves:

Spotting: A small drop of the initial starting material and a small drop of the ongoing reaction mixture are spotted side-by-side on a silica (B1680970) gel TLC plate. A "co-spot," containing both the starting material and the reaction mixture, is often used to aid in identification.

Elution: The plate is placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent travels up the plate via capillary action, separating the components of the spotted mixtures based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

Visualization: After development, the plate is dried and visualized, typically under a UV lamp, as pyridine derivatives are often UV-active. The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the reaction's progress. The relative positions of the spots (Rf values) depend on their polarity; for example, the carboxylic acid group in 4-Methylnicotinic acid makes it quite polar, causing it to have a lower Rf value on a normal-phase silica plate compared to a less polar precursor.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique provides unequivocal proof of its molecular structure, conformation, and intermolecular interactions in the solid state. nih.gov

When a single crystal of the compound is irradiated with a beam of X-rays, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern of spots is unique to the specific crystal structure. By analyzing the positions and intensities of these spots, crystallographers can generate an electron density map and build a detailed model of the molecule.

A crystal structure determination for this compound would reveal key structural features:

Protonation Site: Confirmation that the nitrogen atom of the pyridine ring is protonated (N-H+), which is the most basic site.

Ionic Interaction: The presence of a chloride anion (Cl-) and its electrostatic interaction with the protonated pyridine ring.

Hydrogen Bonding: The specific hydrogen-bonding network within the crystal lattice. This would involve the protonated pyridine nitrogen, the carboxylic acid group (which can act as both a hydrogen bond donor and acceptor), and the chloride anion. These interactions dictate the crystal packing and influence physical properties like melting point and solubility.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule.

ParameterExample ValueDescription
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cA specific description of the symmetry elements within the crystal.
a (Å) 5.91Unit cell dimension along the a-axis.
b (Å) 10.95Unit cell dimension along the b-axis.
c (Å) 14.78Unit cell dimension along the c-axis.
β (°) 98.50°Angle of the unit cell for a monoclinic system.
Volume (ų) 945.0The volume of a single unit cell.
Z 4The number of molecules per unit cell.

Iv. Computational Chemistry and Theoretical Studies on 4 Methylnicotinic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies applying these methods to 4-methylnicotinic acid hydrochloride are not found in the current body of scientific literature.

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

No dedicated DFT studies on this compound have been identified. Such studies would typically provide insights into the optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and the distribution of electron density through molecular electrostatic potential (MEP) maps. For related compounds, like 2-chloronicotinic acid, DFT has been used to analyze molecular structure and vibrational spectra, offering a template for potential future research on the 4-methyl derivative.

Ab Initio Methods

Similarly, there is a lack of published research employing ab initio methods, such as Hartree-Fock calculations, specifically for this compound. These methods, which are based on first principles without empirical parameters, would be invaluable for providing a benchmark for its electronic structure and properties.

Prediction of Spectroscopic Parameters

Without quantum chemical calculations, there are no computationally predicted spectroscopic parameters (e.g., IR, Raman, NMR spectra) for this compound to compare with experimental data. Such predictions are a standard output of DFT studies and are crucial for validating the computational models and interpreting experimental spectra.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. While MD simulations have been conducted for nicotinic acid and its other derivatives to understand their binding mechanisms with proteins, no specific MD simulation studies focused on this compound are available. These simulations would be essential for understanding its conformational flexibility and its interactions on a molecular level over time.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. General computational models suggest that nicotinic acid derivatives can have favorable oral bioavailability. However, a detailed in silico ADMET profile specifically for this compound has not been published. Such a study would involve predicting properties like water solubility, intestinal absorption, plasma protein binding, metabolic stability, and potential toxicities. While some research on other nicotinic acid derivatives mentions the use of computational models for ADMET prediction, specific data for the 4-methyl hydrochloride variant is absent.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For pyridine (B92270) derivatives like 4-Methylnicotinic acid, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying transition states, and understanding the electronic factors that govern reaction pathways. These computational approaches allow researchers to predict the feasibility of a proposed mechanism, determine rate-determining steps, and analyze the influence of molecular structure on reactivity.

A pertinent example of this approach is the DFT investigation into the researchgate.netacs.org-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net While not specific to this compound, this study on related pyridine compounds illustrates the methodology and the type of insights that can be gained. The calculations revealed that the rearrangement step, not the initial deprotonation, is the rate-determining step of the reaction. researchgate.net

Furthermore, the study quantified the effect of substituents on the activation energy of this rate-determining step. It was found that electron-donating groups on the benzene (B151609) ring lowered the activation energy, which correlated with higher experimental reaction yields. Conversely, electron-withdrawing groups increased the activation energy, leading to lower yields. researchgate.net This predictive capability is a significant advantage of computational studies, as it can guide the design of more efficient synthetic routes.

The findings from such computational studies can be summarized to highlight the relationship between substituent electronic properties and reaction kinetics.

Table 1: Influence of Substituent Electronic Properties on the Activation Energy of a Pyridine Derivative Rearrangement

Substituent Type on Benzene RingEffect on Electron DensityImpact on Activation EnergyConsequence for Reaction Yield
Electron-Donating GroupIncreasesDecreasesIncreases
Electron-Withdrawing GroupDecreasesIncreasesDecreases

This interactive table is based on the qualitative findings reported for the researchgate.netacs.org-anionic rearrangement of 2-benzyloxypyridine derivatives, illustrating a common application of computational chemistry in mechanism elucidation. researchgate.net

In addition to energy calculations, computational methods can elucidate the geometry of transient species, such as the oxirane-like transition state proposed in the rearrangement of 2-benzyloxypyridines. researchgate.net By visualizing these structures, chemists can gain a more intuitive understanding of how bonds are formed and broken during a reaction. For a compound like this compound, similar computational approaches could be used to study a variety of potential reactions, such as its synthesis, degradation, or metabolic pathways, providing a foundational, atomistic understanding of its chemical behavior.

V. Biological and Pharmacological Research Applications of 4 Methylnicotinic Acid Hydrochloride

Investigation of Biological Activities and Mechanisms

The unique structural properties of 4-methylnicotinic acid hydrochloride, characterized by a methyl group at the 4-position of the nicotinic acid structure, have prompted investigations into its biological effects. These studies have explored its potential anti-inflammatory, antimicrobial, antioxidant, anticancer, and neuroprotective properties.

While direct research specifically on this compound is limited, studies on nicotinic acid and its derivatives provide a basis for its potential anti-inflammatory effects. Nicotinic acid has been shown to exert anti-inflammatory actions by modulating the production of various pro-inflammatory mediators. researchgate.net For instance, nicotinic acid can reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli. researchgate.net

The primary mechanism for these effects is believed to be the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in immune cells like monocytes and macrophages. researchgate.net Activation of this receptor can suppress inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. researchgate.net While these findings are for nicotinic acid, they suggest a plausible mechanism through which this compound might also exhibit anti-inflammatory properties, warranting further specific investigation.

Two innovative series of compounds derived from the nicotinic acid scaffold have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these new compounds demonstrated significant anti-inflammatory effects without harming macrophages. nih.gov The most effective of these compounds were found to inhibit inflammatory cytokines at a level comparable to ibuprofen. nih.gov

Table 1: Effect of Nicotinic Acid on Pro-inflammatory Mediator Secretion

Pro-inflammatory MediatorReduction in Secretion (%)Cell TypeStimulus
TNF-α49.2 ± 4.5Human MonocytesLipopolysaccharide (LPS)
Interleukin-6 (IL-6)56.2 ± 2.8Human MonocytesLipopolysaccharide (LPS)
MCP-143.2 ± 3.1Human MonocytesLipopolysaccharide (LPS)
TNF-α48.6 ± 7.1Human MonocytesHeat-killed Listeria monocytogenes
Interleukin-6 (IL-6)60.9 ± 1.6Human MonocytesHeat-killed Listeria monocytogenes
MCP-159.3 ± 5.3Human MonocytesHeat-killed Listeria monocytogenes

Data adapted from a study on Nicotinic Acid. researchgate.net

The antimicrobial potential of nicotinic acid derivatives has been an active area of research. While specific studies on this compound are not extensively available, research on related compounds provides insights into its possible antimicrobial activities. For instance, novel N-acylhydrazones of nicotinic acid hydrazides have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov

In these studies, certain derivatives showed effectiveness against pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae, and Staphylococcus aureus. nih.gov The mechanism of action for these derivatives is thought to involve the disruption of bacterial cellular processes, though the precise mechanisms are still under investigation. These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Research into the antioxidant properties of nicotinic acid derivatives suggests that they may have the capacity to scavenge free radicals and reduce oxidative stress. While direct evidence for this compound is scarce, studies on related structures, such as 4-methylcoumarins, have demonstrated significant antioxidant activity. nih.gov These compounds have been shown to quench peroxyl radicals and inhibit the oxidation of human low-density lipoprotein. nih.gov

The antioxidant effects of these compounds are often attributed to their chemical structure, which can donate electrons to neutralize free radicals. The presence of hydroxyl groups and other substituents on the aromatic ring can influence this activity. nih.gov This suggests that the specific structure of this compound could also confer antioxidant properties, although this requires direct experimental validation.

The potential application of nicotinic acid derivatives in cancer research has been explored, with some compounds showing promise as cytotoxic agents against various cancer cell lines. While research specifically on this compound is limited, studies on other nicotinic acid-based compounds have demonstrated their potential to inhibit cancer cell proliferation. researchgate.net

For example, certain nicotinic acid derivatives have been investigated for their ability to inhibit nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in the development and progression of several types of cancer, including lung, colon, and bladder cancer. researchgate.net By blocking these receptors, these compounds can interfere with signaling pathways that promote tumor growth, angiogenesis, and metastasis. researchgate.net This line of research suggests that this compound could be a valuable starting point for the design and synthesis of novel anticancer agents.

The cholinergic system plays a crucial role in cognitive function, and its dysfunction is a hallmark of neurodegenerative diseases like Alzheimer's disease. nih.gov Nicotinic acetylcholine receptor (nAChR) agonists have been investigated as a therapeutic strategy to enhance cholinergic neurotransmission and potentially slow the progression of Alzheimer's. nih.gov While there is no direct research on this compound for Alzheimer's disease, its structural relationship to nicotinic acid suggests a potential for interaction with nAChRs.

Agonists of nAChRs can modulate the release of various neurotransmitters, including acetylcholine, and have shown neuroprotective effects in preclinical models. nih.gov Further research is needed to determine if this compound or its derivatives can act as nAChR agonists and offer any therapeutic benefit in the context of neurodegenerative diseases.

Enzyme Interactions and Inhibition Studies

The interaction of nicotinic acid and its derivatives with various enzymes has been a subject of study, particularly in the context of drug metabolism and therapeutic targeting. While specific enzyme inhibition studies on this compound are not widely reported, research on nicotinic acid and nicotinamide (B372718) provides some insights into potential interactions.

Studies have shown that at therapeutic concentrations, both nicotinic acid and nicotinamide can inhibit certain human cytochrome P450 (CYP) enzymes, such as CYP2D6. nih.gov Nicotinamide has also been found to inhibit CYP3A4 and CYP2E1. nih.gov The mechanism of inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov Given the structural similarity, it is plausible that this compound could also interact with and potentially inhibit CYP enzymes, which could have implications for drug-drug interactions.

Furthermore, the general class of nicotinic acid derivatives has been explored for their inhibitory activity against other enzymes. For example, some derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, which are relevant targets for the management of type 2 diabetes. nih.gov These findings highlight the potential for this compound to be a scaffold for the development of novel enzyme inhibitors, although specific studies are required to confirm this.

Nicotinamidase Characterization and Inhibition

Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid, playing a crucial role in the NAD+ salvage pathway in many organisms, including pathogenic microbes. researchgate.netnih.gov The inhibition of these enzymes is a target for the development of novel antimicrobial agents. researchgate.net While direct studies on this compound as an inhibitor are not extensively documented, research into related pyridine derivatives provides significant insights.

Key research has focused on structural variants of nicotinaldehyde, which have been synthesized and evaluated as potent competitive inhibitors of nicotinamidases. researchgate.netnih.gov These aldehydes are thought to interact with a universally conserved catalytic cysteine residue in the enzyme's active site. nih.gov The inhibition mechanism likely involves the formation of a thiohemiacetal complex, which is stabilized by an oxyanion hole within the enzyme. nih.gov The potency of these inhibitors varies, with some derivatives showing inhibition constants (Ki) in the low micromolar to nanomolar range. researchgate.net For instance, 3-pyridine carboxaldehyde was identified as a potent competitive inhibitor of PncA, the nicotinamidase from Mycobacterium tuberculosis, with a Ki of 290 nM. nih.gov

The exploration of substituted nicotinic acid and nicotinaldehyde derivatives is crucial for developing selective inhibitors for nicotinamidases from different biological sources. researchgate.net The data from these studies, summarized in the table below, establish a foundation for understanding how modifications to the pyridine ring, such as the addition of a methyl group, could influence inhibitor potency and selectivity.

Enzyme SourceInhibitor ClassExample InhibitorInhibition Constant (Ki)Inhibition Type
Various (Bacteria, Yeast)NicotinaldehydesNicotinaldehyde11 nM - 1.4 µMCompetitive
Mycobacterium tuberculosis (PncA)Pyridine Carboxaldehydes3-Pyridine Carboxaldehyde290 nMCompetitive

Interactions with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide range of physiological processes in the central and peripheral nervous systems. wikipedia.org The interaction of ligands with these receptors is highly dependent on the ligand's chemical structure. While direct binding studies of this compound with nAChRs are not prominent in the literature, research on methylated analogues of nicotine (B1678760) provides valuable information on how such substitutions can influence receptor interaction.

The two major nAChR subtypes in the brain are α4β2 and α7. nih.gov Studies involving a "methyl scan" of the nicotine molecule have revealed that the position of a methyl group significantly alters binding affinity and functional activity at these receptor subtypes. nih.gov For example, methylation at different carbons on the pyrrolidine (B122466) ring of nicotine results in unique changes in receptor interactions, enhancing potency at one subtype while reducing it at another. nih.gov This demonstrates the high degree of structural sensitivity of the nAChR binding sites. nih.gov

The presence of a methyl group on the pyridine ring, as in 4-methylnicotinic acid, would be expected to influence the electronic and steric properties of the molecule, thereby affecting its potential interaction with the orthosteric or allosteric sites on nAChR subunits. wikipedia.orgmdpi.com The binding site for agonists like acetylcholine is located at the interface between subunits (e.g., α/γ and α/δ interfaces in muscle-type receptors or α/β interfaces in neuronal receptors). wikipedia.orgnih.gov The precise fit of a ligand into this binding pocket is critical for receptor activation. Therefore, the addition of a methyl group at the 4-position of the nicotinic acid scaffold is a key structural modification that could be exploited in designing novel ligands with specific nAChR subtype selectivity. nih.gov

Role as a Building Block in Drug Development

This compound serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery. nih.gov Its structure, featuring a pyridine ring substituted with both a carboxyl group and a methyl group, provides a versatile scaffold for the synthesis of more complex, pharmacologically active compounds. The hydrochloride salt form can enhance the compound's stability and aqueous solubility, making it more amenable to use in various synthetic applications. nih.gov

The utility of such building blocks is critical in the development of new therapeutic agents. By modifying the core heterocyclic structure, chemists can systematically alter properties like lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. researchgate.net

Synthesis of Complex Molecules with Medicinal Applications

The 4-methylnicotinic acid framework is a key starting point for creating more elaborate molecules with potential therapeutic uses. A significant example is its use in the synthesis of complex heterocyclic systems. For instance, derivatives of 4-methylnicotinic acid, such as 2,6-dichloro-4-methylnicotinic acid, have been utilized as precursors in multi-step synthetic pathways to generate novel compounds. nih.gov One such pathway involves the reaction of 2,6-dichloro-4-methylnicotinic acid with N-methylpent-4-enamine to form an amide, which is then subjected to a series of reactions including C1-homologation and an intramolecular Hamaguchi–Ibata reaction to yield a complex, tricyclic nicotine analogue. nih.gov This demonstrates how the relatively simple structure of a 4-methylnicotinic acid derivative can be elaborated into a molecule with a sophisticated three-dimensional architecture, a common strategy in the search for new bioactive compounds. mdpi.com

Precursor for Conformationally Restricted Nicotine Analogues

A key application of 4-methylnicotinic acid derivatives is in the synthesis of conformationally restricted analogues of nicotine. nih.gov These analogues are designed to have limited conformational flexibility, which can lead to increased affinity and selectivity for specific nAChR subtypes. researchgate.net By "locking" the molecule into a specific shape that mimics the bioactive conformation of nicotine, it is possible to develop more potent and selective agonists or antagonists. researchgate.netnih.gov

A notable example is the synthesis of a 3,4-annulated tricyclic nicotine analogue starting from 2,6-dichloro-4-methylnicotinic acid. nih.gov The synthetic route is outlined below:

StepReactant(s)Key TransformationProduct Type
12,6-dichloro-4-methylnicotinic acid and N-methylpent-4-enamineAmide formationAmide intermediate
2Amide intermediateC1-homologationCarboxylic acid
3Carboxylic acidEsterificationMethyl ester
4Methyl esterDiazotransfer reactionDiazoacetic ester
5Diazoacetic esterIntramolecular Hamaguchi–Ibata reaction (Rh2(OAc)4 catalyzed)Tricyclic nicotine analogue

This synthetic strategy highlights the importance of the 4-methylnicotinic acid scaffold as a foundational element for constructing molecules with constrained geometries, which are of significant interest in designing subtype-selective nAChR ligands for potential use in treating neurological disorders. nih.gov

Structure-Biological Activity Relationships of 4-Methylnicotinic Acid Derivatives

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological effects. For derivatives of 4-methylnicotinic acid, SAR studies focus on how modifications to the core structure impact their pharmacological activity.

The biological properties of nicotinic acid derivatives can be significantly altered by the nature and position of substituents on the pyridine ring. mdpi.com For example, in the context of vasorelaxant and antioxidant properties, the presence of different functional groups on the nicotinic acid scaffold leads to a range of activities. mdpi.com Thionicotinic acid derivatives, for instance, have shown potent, endothelium-dependent vasorelaxant effects. mdpi.com

Key principles from SAR studies on related compounds can be extrapolated to predict the effects of modifying the 4-methylnicotinic acid structure:

Position of Substituents: The location of functional groups is critical. The methyl group at the 4-position already defines a specific regioisomer. Adding other substituents at the remaining open positions (2, 5, or 6) would be expected to produce compounds with distinct biological profiles.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, amino groups) can alter the pKa of the carboxylic acid and the electron density of the pyridine ring, influencing receptor binding and metabolic stability. mdpi.com

Steric Factors: The size and shape of substituents can affect how the molecule fits into a binding site. For example, bulky groups could enhance selectivity for receptors with larger binding pockets or introduce steric hindrance that prevents binding to others. nih.gov

A study on 4-methylcoumarin (B1582148) derivatives as anticancer agents illustrates these principles, showing that the type and position of substituents (e.g., hydroxyl groups, alkyl chains) dramatically influenced cytotoxic potency against various cancer cell lines. nih.gov While the core scaffold is different, the underlying concept that small structural changes can lead to large differences in biological activity is directly applicable to the design and study of novel 4-methylnicotinic acid derivatives. nih.gov

Vi. Environmental and Sustainability Aspects in the Context of 4 Methylnicotinic Acid Hydrochloride Research

Principles of Green Chemistry in Chemical Synthesis

Green chemistry is a foundational approach to designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The application of these principles is paramount in the synthesis of 4-Methylnicotinic acid Hydrochloride to ensure that its production is as environmentally benign as possible.

The first principle of green chemistry emphasizes that it is better to prevent waste than to treat or clean it up after it has been created. researchgate.net In the context of synthesizing this compound, this involves designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. acs.org The use of catalytic reagents over stoichiometric ones is a key strategy, as catalysts can be used in small amounts and recycled, reducing waste generation. researchgate.netacs.org

Table 1: Illustrative Green Solvent Selection Guide

Category Solvents Rationale for Classification
Undesirable Benzene (B151609), Carbon tetrachloride, Dichloroethane, Chloroform, Diethyl ether Carcinogenic, high environmental toxicity, ozone-depleting. acs.org
Usable with Restrictions Toluene, Hexane(s), Dichloromethane (B109758), Pyridine (B92270) Possess some toxicity and environmental hazards, but may be necessary for certain reactions. Their use should be minimized. nih.govacs.org

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate (B1210297), 2-MeTHF | Low toxicity, biodegradable, and derived from renewable resources in some cases. mdpi.comnih.gov |

Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. researchgate.net Synthetic methods should be conducted at ambient temperature and pressure whenever possible. researchgate.net In the synthesis of this compound, exploring energy-efficient methodologies, such as microwave-assisted synthesis or flow chemistry, could significantly reduce energy consumption compared to traditional batch processing that often requires prolonged heating or cooling. researchgate.netresearchgate.net

Environmental Fate and Degradation Studies

The environmental fate of a chemical compound describes its transport and transformation in the environment. Currently, there is a lack of published data on the persistence, degradation, and mobility of this compound in the environment. echemi.com Such studies are essential to understand its potential to persist, bioaccumulate, or break down into other substances.

Key areas for future research would include:

Biodegradation: Assessing the rate and extent to which microorganisms can break down the compound in soil and aquatic environments. researchgate.netrsc.org

Photodegradation: Studying the compound's stability when exposed to sunlight, which can be a significant degradation pathway for chemicals in surface waters. mdpi.com

Hydrolysis: Determining the rate at which the compound reacts with water at different pH levels, which is crucial for understanding its stability in aquatic systems. nih.gov

Sorption: Investigating the tendency of the compound to adsorb to soil and sediment, which affects its mobility and bioavailability. nih.gov

Ecotoxicological Assessments

A comprehensive ecotoxicological profile would involve testing on a range of organisms representing different trophic levels, such as:

Aquatic organisms: Including fish, invertebrates (like Daphnia magna), and algae to assess acute and chronic toxicity. mdpi.com

Terrestrial organisms: Including earthworms and plants to evaluate effects on soil ecosystems.

Microorganisms: To determine the impact on microbial communities that are vital for nutrient cycling. mdpi.com

Without these data, a full environmental risk assessment for this compound cannot be completed.

Sustainable Practices in Chemical Research and Development

Beyond the specific synthesis and testing of this compound, broader sustainable practices in the laboratory and during development are essential. This includes implementing a life-cycle assessment approach, from the sourcing of raw materials to the final disposal of the product and any associated waste. researchgate.net Researchers should prioritize the use of renewable feedstocks, minimize packaging, and ensure proper waste management protocols are in place. researchgate.net Adopting a culture of safety and sustainability within the research environment is the ultimate goal, ensuring that the pursuit of new chemical entities like this compound is conducted with the utmost respect for environmental health. acs.org

Vii. Future Directions and Emerging Research Avenues for 4 Methylnicotinic Acid Hydrochloride

Novel Synthetic Methodologies

The synthesis of 4-methylnicotinic acid and its derivatives is an area ripe for innovation, moving beyond traditional methods towards more efficient, selective, and complex molecular architectures.

Advanced Catalysis : Research into novel catalytic systems is a key future direction. This includes the development of methods like catalytic vapor phase oxidation, which offers a cost-effective and environmentally friendly route for the large-scale industrial production of pyridine (B92270) carboxylic acids. google.com This process uses air as the oxidant in place of stoichiometric chemical agents and water as the primary solvent, significantly reducing chemical waste. google.com

Complex Derivative Synthesis : Methodologies are being developed to use precursors like 2,6-dichloro-4-methylnicotinic acid to create conformationally restricted analogues with potential applications as selective nAChR-targeting ligands. mdpi.com These advanced strategies allow for the construction of intricate molecular frameworks that can be used to probe specific biological interactions. mdpi.com

Bio-inspired Synthesis : The synthesis of derivatives such as 4-methylnicotinic acid riboside points towards creating molecules that mimic biological structures. rsc.org Such methodologies are crucial for developing compounds that can interact with biological systems in highly specific ways.

Advanced Spectroscopic Techniques

A thorough understanding of the molecular structure and properties of 4-methylnicotinic acid hydrochloride is fundamental to its application. Advanced spectroscopic techniques, often paired with computational analysis, are providing unprecedented levels of detail.

Vibrational Spectroscopy and Computational Chemistry : Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. When combined with computational methods like Density Functional Theory (DFT), these techniques can provide highly accurate assignments of spectral bands and detailed information about molecular geometry and electronic structure. jocpr.com For nicotinic acid and its derivatives, DFT calculations can be used to model stable molecular structures and predict their harmonic vibrational wavenumbers. jocpr.com

Chiroptical Spectroscopy : For chiral derivatives of 4-methylnicotinic acid, chiroptical techniques like circular dichroism (CD) are invaluable. CD spectroscopy can determine the absolute configuration of molecules and study their interactions with other chiral entities, such as proteins and DNA. Studies on related compounds like nicotine (B1678760) have shown that spectroscopic properties are sensitive to environmental factors such as pH. nih.gov

Advanced Chromatographic-Spectroscopic Coupling : The separation and analysis of 4-methylnicotinic acid and related compounds can be achieved with high-performance liquid chromatography (HPLC) using advanced columns designed for mixed-mode separation, retaining compounds through mechanisms like ion-exclusion and cation-exchange. sielc.com Coupling these separation techniques with mass spectrometry (LC-MS) allows for precise identification and quantification in complex mixtures.

Future research will likely see the increased application of two-dimensional spectroscopy and solid-state NMR to study intermolecular interactions and polymorphism in the crystalline state of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the discovery and development process. mdpi.com For this compound, these technologies offer several promising avenues.

Predictive Modeling : ML algorithms can be trained on large datasets of chemical compounds to predict various properties, including biological activity, toxicity, and pharmacokinetic profiles. mdpi.com This allows researchers to screen virtual libraries of novel 4-methylnicotinic acid derivatives to identify candidates with desired characteristics before committing to costly and time-consuming laboratory synthesis.

De Novo Drug Design : Generative AI models can design entirely new molecules with specific therapeutic profiles. mdpi.com By defining desired parameters, researchers could use these models to generate novel structures based on the 4-methylnicotinic acid scaffold, optimized for interaction with a particular biological target.

Reaction Prediction and Synthesis Optimization : AI can analyze vast amounts of reaction data to predict the outcomes of chemical reactions and suggest optimal synthetic routes. arxiv.org This can significantly accelerate the development of novel synthetic methodologies, making the production of 4-methylnicotinic acid derivatives more efficient and cost-effective. A machine learning-assisted material genome approach has already been successfully used to design high-efficiency pyridine-based polymers. nih.gov

The table below illustrates potential applications of AI/ML in the research of this compound.

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening Use of ML models to predict the biological activity of a large virtual library of 4-methylnicotinic acid derivatives against specific targets.Rapid identification of promising lead compounds for further experimental testing.
Property Prediction Algorithms predict physicochemical properties (e.g., solubility, stability) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.Early-stage filtering of compounds with undesirable properties, reducing late-stage failures.
Retrosynthesis Planning AI tools analyze a target molecule and propose a step-by-step synthetic pathway.Optimization of synthetic routes, potentially discovering more efficient or sustainable methods.
Generative Design Deep learning models create novel molecular structures based on the 4-methylnicotinic acid scaffold, tailored to fit a specific biological target.Discovery of novel, potent, and selective compounds that may not be conceived through traditional methods.

Exploration of New Biological Targets and Therapeutic Areas

While nicotinic acid is well-known for its role as a vitamin and lipid-lowering agent, its derivatives, including this compound, have the potential to address a much broader range of therapeutic areas. Research is focused on synthesizing and screening novel derivatives to identify new biological activities.

Anticancer Agents : Novel nicotinic acid derivatives are being designed and synthesized as potential cytotoxic agents. Some have shown promising inhibitory efficacy against key targets in oncology, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov

Antimicrobial Compounds : The nicotinic acid scaffold is being used to develop new antimicrobial agents. By creating series of derivatives, such as acylhydrazones, researchers have identified compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Central Nervous System (CNS) Disorders : As a derivative of a pyridine carboxylic acid, this compound is of interest for its potential effects on the central nervous system. cymitquimica.com Conformationally restricted analogues of related compounds are being investigated for treating cognitive dysfunctions like Alzheimer's disease. mdpi.com

Infectious Diseases : New therapeutic strategies for diseases like tuberculosis involve targeting essential bacterial enzymes that are absent in humans. The salicylate (B1505791) synthase MbtI is one such target, and the development of inhibitors based on novel scaffolds, potentially including nicotinic acid derivatives, is a promising area of research. mdpi.com

Future work will involve high-throughput screening of 4-methylnicotinic acid derivatives against a wide array of biological targets to uncover novel therapeutic applications.

Development of Sustainable and Environmentally Benign Production Processes

In line with the global push for green chemistry, a significant future direction for the production of this compound is the development of sustainable and environmentally friendly processes.

Green Catalysis : The use of recyclable, efficient catalysts is a cornerstone of green synthesis. Research has demonstrated that pyridine carboxylic acids themselves can act as effective and reusable catalysts in multicomponent reactions under milder conditions, reducing energy consumption and waste. rsc.orgrsc.org

Biocatalysis : Enzymatic synthesis represents a highly sustainable approach. The use of enzymes to produce polyesters from pyridine-dicarboxylic acids in solventless systems highlights the potential of biocatalysis to create chemical compounds with minimal environmental impact. researchgate.net

Atom Economy and Waste Reduction : Processes are being designed to maximize the incorporation of starting materials into the final product (high atom economy). The use of air as a clean oxidant and water as a solvent in the synthesis of pyridine carboxylic acids is a prime example of a process that is highly selective and generates very little waste. google.com

The table below compares key aspects of traditional versus sustainable production processes for pyridine carboxylic acids.

FeatureTraditional ProcessesSustainable/Green Processes
Oxidizing Agent Stoichiometric heavy metal oxidants (e.g., KMnO₄)Catalytic processes using air (O₂)
Solvents Organic solventsWater, or solventless systems
Catalyst Often single-use or toxicRecyclable, non-toxic catalysts (including biocatalysts)
Waste Generation High, including hazardous wasteMinimal, with easier to treat byproducts
Energy Consumption Often requires high temperatures and pressuresMilder reaction conditions, lower energy input

The continued development of these green technologies will be crucial for the environmentally responsible production of this compound and other valuable chemical compounds.

Q & A

Q. What are the standard synthetic routes for 4-methylnicotinic acid hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via refluxing 4-methylnicotinic acid with thionyl chloride (SOCl₂), followed by hydrochloride salt formation. Key intermediates, such as thioanhydrides or trichloromethyl derivatives, are characterized using NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side products like sulfur-containing byproducts .

Q. How can researchers validate the purity of this compound in pharmaceutical-grade formulations?

Purity validation involves HPLC with UV detection (e.g., 207 nm wavelength) using a phosphate-methanol mobile phase (70:30 v/v). Calibration curves (linear range: 1–10 µg/mL) and spike-recovery tests (average recovery >99%) ensure accuracy. Impurity profiling via mass spectrometry identifies residual solvents or degradation products .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity for trace analysis. Sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference. Method validation should include linearity, precision (RSD <2%), and limits of detection (LOD <10 ng/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in this compound synthesis?

Factorial design experiments (e.g., Box-Behnken) can optimize parameters like SOCl₂ stoichiometry, reaction time, and temperature. For example, catalytic thiamine hydrochloride (0.1–0.5 mol%) may enhance reaction efficiency under aqueous conditions, as demonstrated in analogous pyrazolopyranopyrimidine syntheses. Real-time monitoring via FTIR tracks intermediate formation .

Q. What mechanistic insights explain contradictory reports on sulfur incorporation during 4-methylnicotinic acid derivatization?

Discrepancies arise from varying reaction conditions (e.g., excess SOCl₂ leading to thioanhydride vs. trichloromethyl derivatives). Computational modeling (DFT) of reaction pathways and intermediate stability can resolve contradictions. Replication studies under inert atmospheres and controlled humidity are critical to isolate specific products .

Q. How does this compound stability vary under accelerated storage conditions, and what degradation pathways dominate?

Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis as the primary degradation pathway, forming 4-methylnicotinic acid and HCl. HPLC-UV quantifies degradation products, while Arrhenius modeling predicts shelf life. Excipients like borate buffers (0.0005% w/v) may stabilize the compound in formulations .

Q. What strategies address discrepancies in bioanalytical data when quantifying this compound in complex matrices?

Contradictions often stem from matrix effects or ionization suppression in LC-MS. Isotope dilution with deuterated internal standards (e.g., d₃-4-methylnicotinic acid) improves accuracy. Cross-validation using orthogonal methods (e.g., capillary electrophoresis) confirms robustness .

Q. How can researchers design assays to evaluate the compound’s role in metabolic pathways or enzyme inhibition?

Radiolabeled (¹⁴C) this compound enables tracing in cell cultures. Coupled with enzyme activity assays (e.g., NAD+ synthetase inhibition), kinetic parameters (Km, Vmax) are derived. Dose-response curves and molecular docking simulations identify binding interactions .

Methodological Tables

Q. Table 1: Key Analytical Parameters for HPLC Validation

ParameterSpecificationReference Method
Linearity range1–10 µg/mL (R² >0.999)
Precision (RSD)Intra-day: <1.5%; Inter-day: <2.0%
LOD/LOQ0.3 µg/mL / 1.0 µg/mL

Q. Table 2: Stability-Indicating Excipients

ExcipientConcentration (w/v)FunctionEvidence Source
Boric acid0.0005%pH stabilization
Potassium phosphate0.55%Buffering capacity

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Reactant of Route 2
4-Methylnicotinic acid Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.